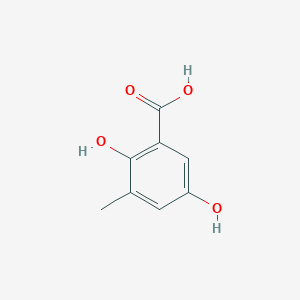
2,5-Dihydroxy-3-methylbenzoic acid
Cat. No. B8721377
M. Wt: 168.15 g/mol
InChI Key: ZBVPYEQOYJWSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156827B2
Procedure details


The synthesis was performed with reference to the known literature (Canadian Journal of Chemistry, Vol. 50, p. 1276, 1972). 3-Methylsalicylic acid (6.0 g, 39 mmol) was added with 10% aqueous sodium hydroxide (80 mL), and the mixture was stirred at room temperature. The reaction mixture was added portionwise with a suspension of potassium peroxodisulfate (10.8 g, 40 mmol) in water (150 mL), and then the mixture was stirred at room temperature for 12 hours. The reaction mixture was made acidic with concentrated hydrochloric acid, and then extracted with diethyl ether to remove the unreacted starting material. Then, the aqueous layer was added with concentrated hydrochloric acid (40 mL), and the mixture was refluxed by heating for 2 hours. The reaction mixture was cooled to room temperature, and extracted with diethyl ether, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the solid formed was suspended in ethyl acetate, and then collected by filtration to obtain 2,5-dihydroxy-3-methylbenzoic acid (4.7 g, 71%).






Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:11].[OH-].[Na+].[O-:14]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].Cl>O.C(OCC)(=O)C>[OH:11][C:3]1[C:2]([CH3:1])=[CH:10][C:9]([OH:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=O)O)=CC=C1)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, the aqueous layer was added with concentrated hydrochloric acid (40 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
